![molecular formula C17H20O B050261 [1,1'-Biphenyl]-4-pentanol CAS No. 120756-57-2](/img/structure/B50261.png)
[1,1'-Biphenyl]-4-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound is commonly referred to as BINAPOL and is widely used in the synthesis of chiral compounds.
科学的研究の応用
[1,1'-Biphenyl]-4-pentanol has found significant applications in various fields of science. It is widely used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. BINAPOL has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral auxiliary in the synthesis of complex molecules. Apart from its applications in organic synthesis, BINAPOL has also been used as a chiral selector in chromatography and as a chiral dopant in liquid crystals.
作用機序
The mechanism of action of [1,1'-Biphenyl]-4-pentanol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex then reacts with a substrate to give a chiral product. The chiral ligand plays a crucial role in determining the stereochemistry of the product. BINAPOL has a unique structure that allows it to form stable complexes with metal catalysts, making it an excellent chiral ligand.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-4-pentanol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been used in various lab experiments without any adverse effects on living organisms.
実験室実験の利点と制限
The use of [1,1'-Biphenyl]-4-pentanol as a chiral ligand in asymmetric catalysis has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. BINAPOL has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. However, it also has limitations. The synthesis of BINAPOL requires the use of toxic and expensive catalysts, which can limit its scalability. Additionally, the separation of the diastereomers can be challenging and time-consuming.
将来の方向性
There are several future directions for the research and application of [1,1'-Biphenyl]-4-pentanol. One area of research is the development of new and more efficient catalysts for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the use of BINAPOL in biocatalysis and enzymatic reactions is an area of growing interest. Further studies are needed to explore the potential of this compound fully.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has found significant applications in asymmetric catalysis. Its unique structure and properties make it an excellent chiral ligand for the synthesis of chiral compounds. The synthesis method for BINAPOL is relatively straightforward, and it has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. While there are limitations to its use, such as the use of toxic and expensive catalysts, the potential applications of [1,1'-Biphenyl]-4-pentanol in various fields of science make it an exciting compound for future research.
特性
CAS番号 |
120756-57-2 |
|---|---|
製品名 |
[1,1'-Biphenyl]-4-pentanol |
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC名 |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
InChIキー |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
同義語 |
5-(4-BIPHENYLYL)PENTANOL |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


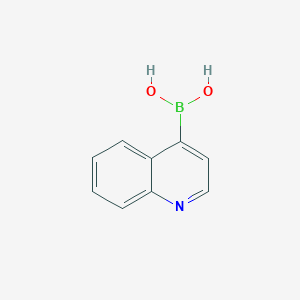
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

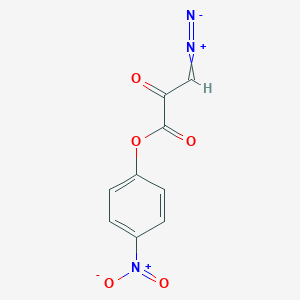


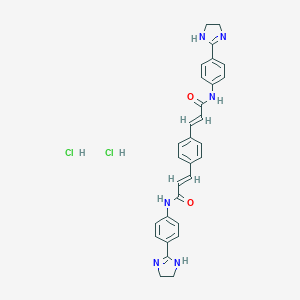
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
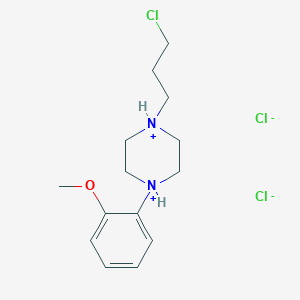
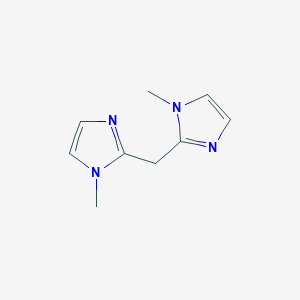
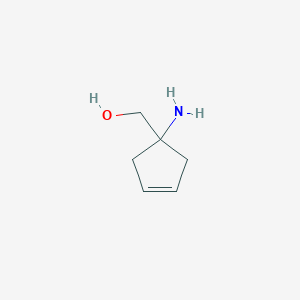

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)